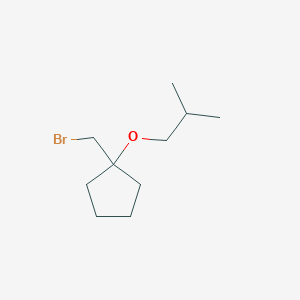
1-(Bromomethyl)-1-isobutoxycyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-isobutoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and an isobutoxy group
Preparation Methods
The synthesis of 1-(Bromomethyl)-1-isobutoxycyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of a cyclopentane derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-1-isobutoxycyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide in methanol can yield the corresponding methoxy derivative.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, under anhydrous conditions.
Major products formed from these reactions include substituted cyclopentane derivatives with various functional groups.
Scientific Research Applications
1-(Bromomethyl)-1-isobutoxycyclopentane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying substitution and oxidation reactions.
Biology: The compound can be used to modify biomolecules through alkylation reactions, potentially altering their biological activity.
Medicine: It may be explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-isobutoxycyclopentane in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparison with Similar Compounds
Similar compounds to 1-(Bromomethyl)-1-isobutoxycyclopentane include other bromomethyl-substituted cycloalkanes and isobutoxy-substituted cycloalkanes. For instance:
1-(Bromomethyl)cyclopentane: Lacks the isobutoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Isobutoxycyclopentane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of both bromomethyl and isobutoxy groups, providing a balance of reactivity and steric effects that can be advantageous in specific synthetic applications.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylpropoxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-9(2)7-12-10(8-11)5-3-4-6-10/h9H,3-8H2,1-2H3 |
InChI Key |
JRDPHKWWNYEXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1(CCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


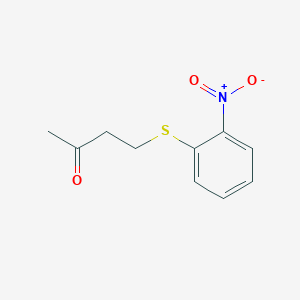
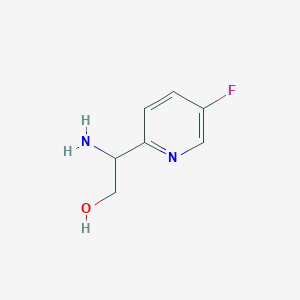

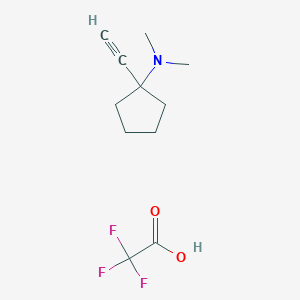
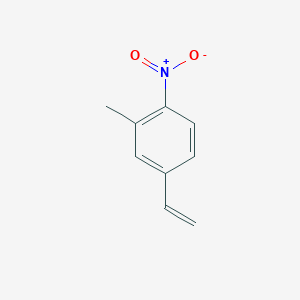

![Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B15309598.png)
![2,5-Diazaspiro[3.4]octane](/img/structure/B15309610.png)
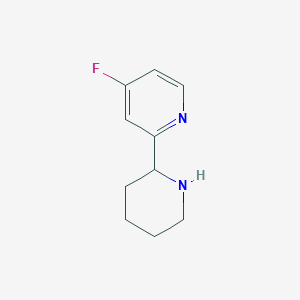
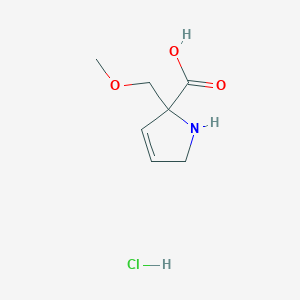
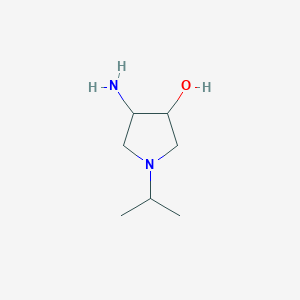
![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
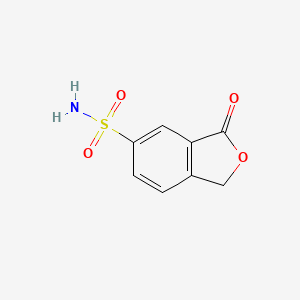
![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)
